N-{2-[(3-fluoro-4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-[2-(3-FLUORO-4-METHYLBENZOYL)-1-BENZOFURAN-3-YL]-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a benzofuran ring, a thiophene ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-FLUORO-4-METHYLBENZOYL)-1-BENZOFURAN-3-YL]-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and thiophene intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include brominated precursors, palladium catalysts, and various solvents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-FLUORO-4-METHYLBENZOYL)-1-BENZOFURAN-3-YL]-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene and benzofuran rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, N-[2-(3-FLUORO-4-METHYLBENZOYL)-1-BENZOFURAN-3-YL]-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development .
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets suggests it may have applications in treating diseases such as cancer or inflammatory conditions .
Industry
In industry, the compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of N-[2-(3-FLUORO-4-METHYLBENZOYL)-1-BENZOFURAN-3-YL]-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran, thiophene, and oxazole derivatives. Examples include:
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl(pyrrolidin-1-yl)methanone
Uniqueness
What sets N-[2-(3-FLUORO-4-METHYLBENZOYL)-1-BENZOFURAN-3-YL]-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE apart is its combination of three distinct aromatic systems.
Properties
Molecular Formula |
C24H15FN2O4S |
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Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C24H15FN2O4S/c1-13-8-9-14(11-16(13)25)22(28)23-21(15-5-2-3-6-18(15)30-23)26-24(29)17-12-19(31-27-17)20-7-4-10-32-20/h2-12H,1H3,(H,26,29) |
InChI Key |
CSGXKJBMDHSDFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=NOC(=C4)C5=CC=CS5)F |
Origin of Product |
United States |
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